molecular formula C37H52O8 B14239083 Bis[10-(4-formylphenoxy)decyl] propanedioate CAS No. 378241-48-6

Bis[10-(4-formylphenoxy)decyl] propanedioate

Cat. No.: B14239083
CAS No.: 378241-48-6
M. Wt: 624.8 g/mol
InChI Key: HPWNNZSEDFFCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[10-(4-formylphenoxy)decyl] propanedioate is a chemical compound with the molecular formula C({30})H({38})O(_{6}) It is known for its unique structure, which includes two 4-formylphenoxy groups attached to a decyl chain, linked by a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[10-(4-formylphenoxy)decyl] propanedioate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-formylphenoxy decyl bromide: This is achieved by reacting 4-hydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate.

    Formation of this compound: The intermediate product is then reacted with malonic acid in the presence of a catalyst like piperidine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis[10-(4-formylphenoxy)decyl] propanedioate can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Bis[10-(4-carboxyphenoxy)decyl] propanedioate.

    Reduction: Bis[10-(4-hydroxyphenoxy)decyl] propanedioate.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[10-(4-formylphenoxy)decyl] propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of bis[10-(4-formylphenoxy)decyl] propanedioate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl groups can form Schiff bases with amines, which can be crucial in biochemical interactions. The phenoxy groups may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Bis[10-(4-hydroxyphenoxy)decyl] propanedioate
  • Bis[10-(4-carboxyphenoxy)decyl] propanedioate
  • Bis[10-(4-methoxyphenoxy)decyl] propanedioate

Uniqueness

Bis[10-(4-formylphenoxy)decyl] propanedioate is unique due to the presence of formyl groups, which provide reactive sites for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

378241-48-6

Molecular Formula

C37H52O8

Molecular Weight

624.8 g/mol

IUPAC Name

bis[10-(4-formylphenoxy)decyl] propanedioate

InChI

InChI=1S/C37H52O8/c38-30-32-17-21-34(22-18-32)42-25-13-9-5-1-3-7-11-15-27-44-36(40)29-37(41)45-28-16-12-8-4-2-6-10-14-26-43-35-23-19-33(31-39)20-24-35/h17-24,30-31H,1-16,25-29H2

InChI Key

HPWNNZSEDFFCKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCCOC2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.